molecular formula C11H8F2N2O2 B1479643 1-(difluoromethyl)-3-phenyl-1H-pyrazole-5-carboxylic acid CAS No. 2098042-04-5

1-(difluoromethyl)-3-phenyl-1H-pyrazole-5-carboxylic acid

Cat. No.: B1479643
CAS No.: 2098042-04-5
M. Wt: 238.19 g/mol
InChI Key: KNKWBKFHQFOSOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(difluoromethyl)-3-phenyl-1H-pyrazole-5-carboxylic acid is a useful research compound. Its molecular formula is C11H8F2N2O2 and its molecular weight is 238.19 g/mol. The purity is usually 95%.
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Mechanism of Action

Biochemical Analysis

Biochemical Properties

1-(Difluoromethyl)-3-phenyl-1H-pyrazole-5-carboxylic acid plays a crucial role in biochemical reactions, particularly as an inhibitor of specific enzymes. It interacts with enzymes such as histone deacetylase 6 (HDAC6), where it acts as a mechanism-based and essentially irreversible inhibitor . This interaction is significant because HDAC6 is involved in various cellular processes, including gene expression regulation and protein deacetylation. The compound’s ability to inhibit HDAC6 suggests its potential use in therapeutic applications, particularly in oncology and neurodegenerative diseases.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its inhibition of HDAC6 affects the acetylation status of various proteins, including tubulin and cortactin, which are crucial for cell motility and stability . Additionally, the compound’s impact on gene expression can lead to changes in cellular responses, potentially making it a valuable tool in cancer treatment by inducing apoptosis in cancer cells.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the active site of HDAC6, leading to the formation of a stable complex that inhibits the enzyme’s activity . This inhibition is achieved through a two-step slow-binding mechanism, where the compound first binds reversibly to the enzyme, followed by a covalent modification that results in irreversible inhibition. This mechanism highlights the compound’s potential as a selective inhibitor with therapeutic applications.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that the compound remains stable under standard storage conditions, but its activity can degrade over extended periods . Long-term exposure to the compound in in vitro and in vivo studies has revealed sustained inhibition of target enzymes, with minimal degradation observed over time. This stability makes it a reliable compound for prolonged experimental use.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits target enzymes without causing significant toxicity . At higher doses, it can induce adverse effects, including hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of careful dosage optimization in therapeutic applications to minimize potential side effects while maximizing efficacy.

Metabolic Pathways

This compound is involved in various metabolic pathways. It undergoes phase I and phase II metabolic reactions, primarily in the liver . During phase I metabolism, the compound is oxidized by cytochrome P450 enzymes, leading to the formation of reactive intermediates. These intermediates are then conjugated with glucuronic acid or glutathione in phase II metabolism, facilitating their excretion from the body. The involvement of these metabolic pathways ensures the compound’s efficient clearance and reduces the risk of accumulation and toxicity.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound is primarily transported across cell membranes by the L-type amino acid transporter 1 (LAT1), which is highly expressed in various tissues, including the brain and cancer cells. This selective transport mechanism enhances the compound’s accumulation in target tissues, improving its therapeutic efficacy.

Subcellular Localization

This compound exhibits specific subcellular localization patterns that influence its activity and function . The compound is predominantly localized in the cytoplasm, where it interacts with its target enzymes. Additionally, it can be directed to specific subcellular compartments through post-translational modifications, such as phosphorylation, which add targeting signals to the molecule. This precise localization ensures that the compound exerts its effects at the intended sites within the cell, enhancing its therapeutic potential.

Properties

IUPAC Name

2-(difluoromethyl)-5-phenylpyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F2N2O2/c12-11(13)15-9(10(16)17)6-8(14-15)7-4-2-1-3-5-7/h1-6,11H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNKWBKFHQFOSOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C(=C2)C(=O)O)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.